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molecular formula C7H5NO B7725056 2-Hydroxybenzonitrile CAS No. 69481-42-1

2-Hydroxybenzonitrile

Cat. No. B7725056
M. Wt: 119.12 g/mol
InChI Key: CHZCERSEMVWNHL-UHFFFAOYSA-N
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Patent
US04774331

Procedure details

The phenol (II) is allowed to react with a thiocyanate in the presence of a boron trihalogenide to give an intermediate compound (IIIa), and the boron compound (IIIa) is then treated with a strong base to give a 2-cyanophenol (Ia). Alternatively, the 2-cyanophenol (Ia) can be prepared via the thiocarboxyimidic acid ester (IVa) by stepwise hydrolysis. Thus, IIIa is at first treated with a weak base to give IVa, which is then treated with a strong base to give the 2-cyanophenol (Ia).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S-][C:9]#[N:10].[B]>>[C:9]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])#[N:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give an intermediate compound (IIIa)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04774331

Procedure details

The phenol (II) is allowed to react with a thiocyanate in the presence of a boron trihalogenide to give an intermediate compound (IIIa), and the boron compound (IIIa) is then treated with a strong base to give a 2-cyanophenol (Ia). Alternatively, the 2-cyanophenol (Ia) can be prepared via the thiocarboxyimidic acid ester (IVa) by stepwise hydrolysis. Thus, IIIa is at first treated with a weak base to give IVa, which is then treated with a strong base to give the 2-cyanophenol (Ia).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S-][C:9]#[N:10].[B]>>[C:9]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])#[N:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give an intermediate compound (IIIa)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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